molecular formula C19H17NO5 B12207062 2-methoxy-N-[2-(4-methoxyphenyl)-4-oxo-4H-chromen-6-yl]acetamide

2-methoxy-N-[2-(4-methoxyphenyl)-4-oxo-4H-chromen-6-yl]acetamide

Cat. No.: B12207062
M. Wt: 339.3 g/mol
InChI Key: VCFGZSPLBFCHOI-UHFFFAOYSA-N
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Description

2-methoxy-N-[2-(4-methoxyphenyl)-4-oxo-4H-chromen-6-yl]acetamide is an organic compound that belongs to the class of phenylacetamides. This compound is characterized by the presence of a chromen-4-one core structure, which is a common motif in various bioactive molecules. The compound’s unique structure makes it a subject of interest in various fields of scientific research, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methoxy-N-[2-(4-methoxyphenyl)-4-oxo-4H-chromen-6-yl]acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the condensation of 4-methoxybenzaldehyde with 2-hydroxyacetophenone to form the chromen-4-one core. This intermediate is then subjected to further reactions, such as acylation with 2-methoxyacetyl chloride, to introduce the acetamide group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and selectivity. The reaction conditions are carefully controlled to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

2-methoxy-N-[2-(4-methoxyphenyl)-4-oxo-4H-chromen-6-yl]acetamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the carbonyl group to alcohols.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

2-methoxy-N-[2-(4-methoxyphenyl)-4-oxo-4H-chromen-6-yl]acetamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including anti-inflammatory and antioxidant properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 2-methoxy-N-[2-(4-methoxyphenyl)-4-oxo-4H-chromen-6-yl]acetamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific biological context.

Comparison with Similar Compounds

Similar Compounds

    N-(4-methoxyphenyl)acetamide: Shares the phenylacetamide core but lacks the chromen-4-one structure.

    4-methoxyacetanilide: Similar structure but with different functional groups.

    2-methoxyphenyl isocyanate: Contains the methoxyphenyl group but differs in the functional group attached.

Uniqueness

The uniqueness of 2-methoxy-N-[2-(4-methoxyphenyl)-4-oxo-4H-chromen-6-yl]acetamide lies in its chromen-4-one core structure, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C19H17NO5

Molecular Weight

339.3 g/mol

IUPAC Name

2-methoxy-N-[2-(4-methoxyphenyl)-4-oxochromen-6-yl]acetamide

InChI

InChI=1S/C19H17NO5/c1-23-11-19(22)20-13-5-8-17-15(9-13)16(21)10-18(25-17)12-3-6-14(24-2)7-4-12/h3-10H,11H2,1-2H3,(H,20,22)

InChI Key

VCFGZSPLBFCHOI-UHFFFAOYSA-N

Canonical SMILES

COCC(=O)NC1=CC2=C(C=C1)OC(=CC2=O)C3=CC=C(C=C3)OC

Origin of Product

United States

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